molecular formula C11H16N4O4 B2654460 ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate CAS No. 338396-50-2

ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate

Cat. No.: B2654460
CAS No.: 338396-50-2
M. Wt: 268.273
InChI Key: DNTPCMFGZXBGBE-HJWRWDBZSA-N
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Description

Ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate is a chemical compound with the CAS Number: 338396-50-2. It has a molecular weight of 268.27 and its IUPAC name is ethyl (2Z)-2-cyano-3-(4-morpholinylamino)-2-propenoylcarbamate .


Molecular Structure Analysis

The compound contains a morpholine ring, a cyano group, and a carbamate group. The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The cyano group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom. The carbamate group is a functional group derived from carbamic acid and includes a carbonyl (C=O) group and an amine (NH2) group .

Scientific Research Applications

Synthesis Applications

Ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate is involved in various synthesis applications. For instance, its derivatives have been used in the synthesis of cyclopenta[c]pyridine (2-Pyrindene) derivatives. These derivatives play a significant role in the development of new heterocyclic systems, which have applications in material science and pharmacology (Dotsenko, Krivokolysko, & Litvinov, 2008).

Chemical Structure and Transformations

The compound's chemical structure allows for various transformations, leading to the creation of different derivatives. These derivatives can exhibit diverse pharmacological activities, thus broadening the scope of research in medicinal chemistry. For instance, studies have shown the synthesis of N-arylcarbamates with a tetrazole fragment and their subsequent transformation into various derivatives (Velikorodov, Stepkina, Ionova, & Melent’eva, 2014).

Biomolecular Interactions

Research has also delved into the interaction of this compound and its derivatives with biomolecules. These interactions are crucial in understanding the compound's potential as a therapeutic agent. For example, the study of the binding and interaction with cellular tubulin highlights its potential application in cancer therapy (Temple, Rener, & Comber, 1989).

Catalysis and Chemical Reactions

This compound has been involved in catalytic processes and chemical reactions, demonstrating its versatility in synthetic chemistry. Its role in facilitating certain chemical reactions expands its utility in developing new compounds and materials (Tormyshev, Trukhin, Rogozhnikova, Mikhalina, Troitskaya, & Flinn, 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the presence of the morpholine ring and the carbamate group in the compound, it could be interesting to explore its potential biological activities. Morpholines are found in many biologically active molecules and pharmaceuticals , and carbamates are used in a variety of applications, including as pesticides and pharmaceuticals . Therefore, future research could focus on exploring the potential uses of this compound in various fields, including medicinal chemistry.

Properties

IUPAC Name

ethyl N-[(Z)-2-cyano-3-(morpholin-4-ylamino)prop-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-2-19-11(17)14-10(16)9(7-12)8-13-15-3-5-18-6-4-15/h8,13H,2-6H2,1H3,(H,14,16,17)/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTPCMFGZXBGBE-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNN1CCOCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C\NN1CCOCC1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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